ethyl 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylate
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Overview
Description
ETHYL 1-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXYLATE: is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, a piperidine ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 1-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXYLATE typically involves multiple steps. One common method involves the reaction of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride with ethyl 3-piperidinecarboxylate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: ETHYL 1-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the ester group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, ETHYL 1-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXYLATE is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the function of specific enzymes or receptors due to its ability to interact with biological molecules .
Medicine: In medicine, ETHYL 1-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXYLATE is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of ETHYL 1-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes, affecting metabolic pathways.
Receptors: It can bind to receptors, altering signal transduction pathways and cellular responses.
Comparison with Similar Compounds
1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL SULFONAMIDE: Similar structure but with a sulfonamide group instead of an ester.
ETHYL 1-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXYLATE: Similar structure but with different substituents on the pyrazole ring.
Uniqueness: ETHYL 1-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXYLATE is unique due to its specific combination of functional groups and rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C15H25N3O4S |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
ethyl 1-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonylpiperidine-3-carboxylate |
InChI |
InChI=1S/C15H25N3O4S/c1-5-18-12(4)14(11(3)16-18)23(20,21)17-9-7-8-13(10-17)15(19)22-6-2/h13H,5-10H2,1-4H3 |
InChI Key |
AGEWHKITFSLCPF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)N2CCCC(C2)C(=O)OCC)C |
Origin of Product |
United States |
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